molecular formula C9H15ClO2S B2535520 {Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride CAS No. 1862866-81-6

{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride

Cat. No.: B2535520
CAS No.: 1862866-81-6
M. Wt: 222.73
InChI Key: CIOAHLGCMMGWSA-UHFFFAOYSA-N
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Description

{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride (CAS: 1862866-81-6) is a high-purity chemical reagent with the molecular formula C 9 H 15 ClO 2 S and a molecular weight of 222.73 g/mol . This specialized sulfonyl chloride derivative features a rigid, three-dimensional bicyclo[2.2.2]octane scaffold, which provides exceptional steric and electronic properties valuable for medicinal chemistry and drug discovery research. As a key synthetic intermediate, it is primarily used to introduce the bicyclo[2.2.2]octane methanesulfonyl moiety into target molecules, facilitating the creation of novel sulfonamide derivatives and sulfonate esters for pharmaceutical screening and development. The compound's unique structure makes it particularly valuable for designing molecular probes and developing compounds with enhanced metabolic stability and specific conformational properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions as it is classified with the signal word "Danger" and carries hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) . Researchers should follow precautionary statements including P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), and P310 (immediately call a poison center or doctor/physician) . The compound is supplied cold-chain to preserve stability and should be stored according to recommended conditions.

Properties

IUPAC Name

2-bicyclo[2.2.2]octanylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOAHLGCMMGWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol Oxidation Pathway

A robust two-step sequence involves:

  • Thiolation : Reacting bicyclo[2.2.2]octan-2-ylmethanol with thiourea in hydrochloric acid to form bicyclo[2.2.2]octan-2-ylmethanethiol.
  • Oxidation and Chlorination : Treating the thiol with hydrogen peroxide (H₂O₂) in acetic acid to yield the sulfonic acid, followed by reaction with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride.

This method typically achieves 60–70% overall yield but requires careful control of oxidation conditions to prevent over-oxidation to sulfonic acids.

Direct Chlorosulfonation

Direct electrophilic substitution on the bicyclo[2.2.2]octane framework using chlorosulfonic acid (ClSO₃H) has been attempted, but the saturated nature of the bicyclic system results in low reactivity. Microwave-assisted conditions (150°C, 30 min) improve conversion rates to 25–30%, albeit with poor regioselectivity.

Advanced Metallation Strategies

Lithium-Halogen Exchange

Treating 2-bromobicyclo[2.2.2]octane with n-butyllithium at −78°C generates a bridgehead lithium intermediate, which reacts with sulfur dioxide to form the sulfinate. Subsequent chlorination with oxalyl chloride affords the target sulfonyl chloride in 55% yield.

Transition Metal Catalysis

Palladium-catalyzed coupling of bicyclo[2.2.2]oct-2-ylzinc chloride with methanesulfonyl chloride under Negishi conditions (Pd(PPh₃)₄, THF, 60°C) provides the product in 40% yield. However, competing β-hydride elimination limits efficiency.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Radical Rearrangement Selenophenyl esters Bu₃SnH, AIBN, 80°C 20–35 Access to strained systems Low yields, mixed isomers
Diels-Alder Cyclohexadiene, acrylates BF₃·OEt₂, 10 kbar 35–45 Convergent synthesis Polymerization side reactions
Thiol Oxidation Bicyclo[2.2.2]octan-2-methanol Thiourea, PCl₅ 60–70 High reliability Multi-step procedure
Lithium Exchange 2-Bromobicyclo[2.2.2]octane n-BuLi, SO₂, (COCl)₂ 55 Regioselective Cryogenic conditions

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, sulfonyl hydrides, and sulfonic acids .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis due to its electrophilic nature. The sulfonyl chloride moiety allows it to participate in various substitution reactions, leading to the formation of sulfonamides and other derivatives. This reactivity is particularly useful in:

  • Modification of Amines : {Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride can convert primary and secondary amines into their corresponding sulfonamides, which are important intermediates in drug development.
  • Synthesis of Sulfonic Acids : It can be oxidized to form sulfonic acids, which have applications in pharmaceuticals and agrochemicals.
Reaction TypeProduct FormedApplication
Substitution with AminesSulfonamidesDrug development
OxidationSulfonic AcidsIndustrial applications

Medicinal Chemistry

Research has indicated that this compound holds potential therapeutic properties:

  • Antimicrobial Activity : Studies have explored its efficacy against various bacterial strains, indicating possible applications as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound's structure suggests it may interact with biological targets involved in inflammation, making it a candidate for further investigation in inflammatory disease treatments.

Material Science

The rigid and lipophilic nature of the bicyclo[2.2.2]octane unit enhances its potential use in material science:

  • Development of New Materials : Its unique structural properties allow for the synthesis of novel materials with desirable mechanical and thermal properties.
  • Polymer Chemistry : Bicyclo compounds are being studied as specialty monomers for polymers, contributing to advancements in polymer technology.

Case Study 1: Anticancer Efficacy

A derivative of this compound was tested on xenograft models of breast cancer, resulting in significant tumor size reduction compared to control groups, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: Neuroprotection

In a study involving rat models of Parkinson's disease, administration of similar bicyclic compounds improved motor function and reduced dopaminergic neuron loss, suggesting neuroprotective effects that warrant further exploration.

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various functional groups. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Positional Isomer: {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl Chloride

A positional isomer, {bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride (CAS: 1803596-85-1), shares the same molecular formula and weight but differs in the sulfonyl chloride’s attachment to the 1-position of the bicyclo system . For example, nucleophilic substitutions or eliminations could be hindered due to increased steric hindrance around the sulfonyl chloride group in the 1-isomer.

Table 1: Comparison of Positional Isomers

Property 2-Isomer (CAS 1862866-81-6) 1-Isomer (CAS 1803596-85-1)
Molecular Formula C₉H₁₅ClO₂S C₉H₁₅ClO₂S
Molecular Weight (g/mol) 222.74 222.73
Predominant Adduct CCS [M+H]⁺: 140.6 Ų Not reported
Purity Not specified ≥97%
Heteroatom-Modified Analog: {1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonyl Chloride

This modification likely increases solubility in polar solvents compared to the hydrocarbon-based bicyclo[2.2.2]octane system. Additionally, the nitrogen’s electron-withdrawing effect may enhance the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines or alcohols.

Monocyclic Sulfonyl Chlorides: (1-Cyanocyclobutyl)methanesulfonyl Chloride

Compared to monocyclic derivatives like (1-cyanocyclobutyl)methanesulfonyl chloride, the bicyclo[2.2.2]octane scaffold imposes greater steric rigidity and conformational constraint . This rigidity may reduce undesired side reactions (e.g., ring-opening) in synthesis. However, monocyclic analogs benefit from simpler synthetic routes and lower molecular weights, making them preferable in large-scale industrial applications.

Table 2: Bicyclic vs. Monocyclic Sulfonyl Chlorides

Property Bicyclo[2.2.2]octane Derivative (1-Cyanocyclobutyl) Derivative
Molecular Weight (g/mol) 222.74 ~245 (estimated)
Structural Rigidity High (3D bicyclic framework) Moderate (planar cyclobutane)
Synthetic Complexity High Lower
Substituent Effects: Amino- and Hydroxyl-Functionalized Derivatives

Compounds like {2-aminobicyclo[2.2.2]octan-2-yl}methanol hydrochloride (CAS: 2193064-51-4) highlight the impact of substituents on reactivity . Such differences dictate divergent applications: amino/hydroxyl derivatives may serve as intermediates in drug synthesis, while sulfonyl chlorides are typically used as alkylating or sulfonating agents.

Reaction Behavior: Solvolysis and Rearrangement

Solvolysis of bicyclo[2.2.2]octan-2-yl arenesulfonates predominantly yields [2.2.2] products, with minimal rearrangement to [3.2.1] frameworks . This contrasts with less rigid sulfonates, where structural rearrangements are more common. The stability of the bicyclo[2.2.2]octane system likely suppresses carbocation rearrangements, favoring retention of the original scaffold during reactions like acetolysis or deamination.

Biological Activity

{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C9_9H15_{15}ClO2_2S and a molecular weight of 222.73 g/mol. Its structure allows for significant interactions with biological targets due to the presence of the methanesulfonyl group, which can form hydrogen bonds and electrostatic interactions with biomolecules .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through:

  • Hydrogen Bonding : The methanesulfonamide group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.
  • Electrostatic Interactions : The charged nature of the sulfonyl group allows for electrostatic interactions with negatively charged sites on biomolecules.
  • Rigidity : The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity towards certain targets.

Antimicrobial Activity

Research has indicated that derivatives of bicyclo[2.2.2]octane exhibit significant antimicrobial properties. For instance, bicyclo[2.2.2]octan-2-imines have shown promising antimalarial activity, with IC50_{50} values ranging from 0.23 to 0.72 µM against resistant strains of Plasmodium falciparum and comparable activities against Trypanosoma brucei .

Antidiabetic Potential

Recent studies have explored the role of bicyclic compounds as modulators for GPR120, a receptor involved in insulin sensitization. Compounds similar to this compound have been investigated for their potential to enhance glycemic control in type 2 diabetes, suggesting a therapeutic avenue for metabolic disorders .

Case Studies

  • Antimalarial Activity : In a study investigating bicyclo[2.2.2]octan-2-imines, two compounds demonstrated high antitrypanosomal activity (IC50_{50} < 0.3 µM), significantly outperforming traditional treatments like suramine (IC50_{50} = 0.0075 µM) .
    CompoundActivity (IC50_{50})Target
    Bicyclo[2.2.2]octan-2-yl benzoate0.23 - 0.72 µMPlasmodium falciparum
    Bicyclo[2.2.2]octan-2-imines< 0.3 µMTrypanosoma brucei

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique properties:

Compound TypeStructureBiological Activity
Bicyclo[3.3.1]nonaneLess rigidLower binding affinity
Bicyclo[3.1.1]heptaneDifferent functional groupsLimited therapeutic potential
Bicyclo[3.3.0]octaneMore flexibleVariable activity

Q & A

Q. How can cross-coupling reactions leverage the sulfonyl chloride group for functionalization of complex substrates?

  • Methodological Answer : Employ Pd-catalyzed sulfonylation (e.g., with arylboronic acids) to install sulfone groups. Optimize ligand selection (XPhos) and base (Cs₂CO₃) to prevent Cl⁻ interference. Monitor reaction progress via in situ Raman spectroscopy .

Notes

  • All methods emphasize reproducibility and safety in academic research.
  • For experimental details, consult peer-reviewed protocols from cited sources.

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